molecular formula C13H10ClNO4 B14141007 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate CAS No. 1060796-12-4

2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate

Cat. No.: B14141007
CAS No.: 1060796-12-4
M. Wt: 279.67 g/mol
InChI Key: KRCNZYUCYSKUPZ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring, a carboxylate group, and a chlorinated phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate typically involves the reaction of 2-chlorophenylamine with furan-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorinated phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: 2-[(2-Chlorophenyl)amino]-2-hydroxyethyl furan-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new pharmaceuticals due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or tool in biochemical studies to investigate specific molecular pathways or targets.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenyl)amino]-2-oxoethyl furan-3-carboxylate
  • 2-[(2-Fluorophenyl)amino]-2-oxoethyl furan-3-carboxylate
  • 2-[(2-Methylphenyl)amino]-2-oxoethyl furan-3-carboxylate

Uniqueness

2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is unique due to the presence of the chlorinated phenylamino group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

1060796-12-4

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] furan-3-carboxylate

InChI

InChI=1S/C13H10ClNO4/c14-10-3-1-2-4-11(10)15-12(16)8-19-13(17)9-5-6-18-7-9/h1-7H,8H2,(H,15,16)

InChI Key

KRCNZYUCYSKUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=COC=C2)Cl

Origin of Product

United States

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